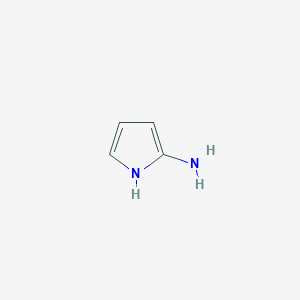

1H-pyrrol-2-amine

描述

2-Aminopyrrole is a heterocyclic organic compound characterized by a pyrrole ring with an amino group attached to the second carbon atom

Synthetic Routes and Reaction Conditions:

Domino Methodology: A metal-free domino methodology synthesizes 2-aminopyrroles from alkynyl vinyl hydrazides.

Reaction with Pyridinium Ylides: Another method involves the reaction of N-(cyanomethyl)pyridinium chloride with alkyl 3-aryl-2H-azirine-2-carboxylates in the presence of triethylamine.

Industrial Production Methods: Industrial production methods for 2-aminopyrrole are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.

Types of Reactions:

Oxidation: 2-Aminopyrrole can undergo oxidation reactions to form various derivatives.

Substitution: It can participate in substitution reactions, such as N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide is commonly used for oxidation reactions.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under mild conditions.

Major Products:

Oxidation: Oxidized pyrrole derivatives.

Substitution: N-substituted pyrroles.

科学研究应用

Scientific Research Applications

1H-Pyrrol-2-amine has demonstrated significant potential in several scientific domains:

Medicinal Chemistry

This compound and its derivatives exhibit various biological activities, including:

- Antitumor Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation.

- Antimicrobial Properties : Compounds derived from this compound have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study : A study synthesized N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which was screened against multiple bacterial strains, showcasing the compound's potential as a precursor for new antibiotics .

Organic Synthesis

This compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a library of derivatives with tailored properties.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex heterocycles |

| Functionalization | Enables introduction of diverse functional groups |

Material Science

Research has explored the use of this compound in developing novel materials, including polymers and conducting materials. Its unique electronic properties contribute to specific functionalities in these applications.

Case Study : Investigations into pyrrole derivatives have revealed their potential as catalysts for various chemical reactions, enhancing efficiency and selectivity.

作用机制

The mechanism of action of 2-aminopyrrole involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes like mitogen-activated protein kinase and metallo-β-lactamases.

Pathways Involved: The compound exerts its effects through inhibition of these enzymes, leading to therapeutic outcomes in various diseases.

相似化合物的比较

1-Methyl-2-aminopyrrole: Similar in structure but with a methyl group attached to the nitrogen atom.

N-Substituted Pyrroles: These compounds have various substituents attached to the nitrogen atom, affecting their reactivity and applications.

Uniqueness: 2-Aminopyrrole is unique due to its amino group at the second carbon, which imparts distinct reactivity and biological activity compared to other pyrrole derivatives.

生物活性

1H-Pyrrol-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound, characterized by its pyrrole ring structure with an amine group at the second position, can be synthesized through various methods. Common approaches include:

- Condensation Reactions : Utilizing aldehydes and amines to form the pyrrole ring.

- Cyclization Methods : Involving precursors such as 2,4-dicarbonyl compounds that undergo cyclization to yield this compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Klebsiella pneumoniae | Effective against | |

| Bacillus subtilis | Significant inhibition |

The compound's mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antitumor Activity

Research indicates that this compound derivatives show promising antitumor activity. For instance, derivatives with specific substituents have been found to exhibit potent cytotoxic effects against cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| Pyrrole derivative A | < 10 | HeLa (cervical cancer) | |

| Pyrrole derivative B | < 5 | MCF-7 (breast cancer) |

These findings suggest that modifications to the pyrrole structure can enhance its antitumor efficacy.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its molecular structure. Modifications at various positions on the pyrrole ring can lead to enhanced activity:

- Electron-Withdrawing Groups : Substituents such as halogens increase potency against certain targets.

- Alkyl Chains : The introduction of alkyl groups can improve solubility and bioavailability.

Case Studies

- Antimicrobial Efficacy : A study evaluated several this compound derivatives against clinical isolates of Staphylococcus aureus. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating strong potential for further development as an antimicrobial agent .

- Antitumor Properties : A series of pyrrole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Notably, compound X showed an IC50 value of 5 µM against MCF-7 cells, highlighting the importance of structural modifications in enhancing anticancer activity .

化学反应分析

Electrophilic Substitution Reactions

The amino group in 1H-pyrrol-2-amine can act as a nucleophile, allowing for electrophilic substitution reactions. This characteristic is crucial for synthesizing more complex molecules:

-

Electrophilic Attack : The nitrogen atom in the amino group can be protonated under acidic conditions, enhancing the electrophilicity of the pyrrole ring. This facilitates further substitutions at positions 3 and 4 of the ring, leading to diverse derivatives .

Reaction with Carbonyl Compounds

This compound can react with carbonyl compounds through nucleophilic addition:

-

Formation of Imine Intermediates : The reaction between this compound and aldehydes typically proceeds via imine formation, which can then undergo cyclization to yield more complex structures such as dihydropyrroles or pyrrolones .

Rearrangement Reactions

Under certain conditions, this compound can undergo rearrangements:

-

Beckmann Rearrangement : This reaction involves the conversion of oximes derived from ketones into amides or lactams, where this compound can serve as a starting material for generating cyclic amides through rearrangement processes .

Reaction Mechanisms

The mechanisms involved in these reactions often include:

-

Nucleophilic Attack : The amino group attacks electrophiles.

-

Cyclization : Formation of cyclic structures from linear precursors.

属性

IUPAC Name |

1H-pyrrol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSWIGRIBOSFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415950 | |

| Record name | 2-AMINOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4458-15-5 | |

| Record name | 2-Aminopyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the σ-complex formed upon protonation of 2-aminopyrrole?

A2: Protonation of 2-aminopyrrole, often at the C2 position, generates a σ-complex resembling a Wheland intermediate. [, ] This cationic species, stabilised by delocalization and isolated as tetraphenylborate salts, highlights the compound's ability to engage in electrophilic aromatic substitution reactions. [, ]

Q2: How can 2-aminopyrroles be synthesized using gold catalysis?

A2: Several gold-catalyzed routes have been developed for 2-aminopyrrole synthesis, showcasing the utility of gold catalysts in heterocycle formation:

- Formal [3+2] cycloaddition: Gold catalysis enables the reaction of ynamides with isoxazoles, providing a concise route to fully substituted 2-aminopyrroles. []

- Ynamide amination-initiated aza-Nazarov cyclization: Gold catalysts promote the amination of ynamides followed by an aza-Nazarov cyclization, granting access to various functionalized 2-aminopyrroles. []

- Intermolecular nitrene transfer: Gold-catalyzed intermolecular nitrene transfer from vinyl azides to ynamides enables the synthesis of multisubstituted 2-aminopyrroles in good yields. []

Q3: Can you describe a metal-free approach for the synthesis of 2-aminopyrroles?

A4: A metal-free domino approach uses alkynyl vinyl hydrazides to access diverse 2-aminopyrroles. The process involves a unique propargylic 3,4-diaza-Cope rearrangement followed by isomerization and 5-exo-dig N-cyclization. []

Q4: How can Morita-Baylis-Hillman acetates be utilized for 2-aminopyrrole synthesis?

A5: Reacting Morita-Baylis-Hillman acetates with 1,1-enediamines or heterocyclic ketene aminals provides a route to fully substituted 2-aminopyrroles. This strategy exploits a base-promoted tandem sequence of Michael addition, elimination, and aromatization. []

Q5: What unique product was isolated from a classical 2-aminopyrrole synthesis and what does it reveal about the reaction?

A6: A 5-hydroxy-γ-lactam byproduct was isolated when using methyl cyanoacetate in the classical synthesis of 2-aminopyrroles. [] This finding provides insight into the generally lower yields observed for methyl esters compared to tert-butyl esters in this reaction. []

Q6: How can 2-aminopyrroles be used to synthesize pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones?

A7: 2-aminopyrroles bearing electron-withdrawing groups at the 3 and 4 positions react with aryl or alkyl isocyanates to yield pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones. The reaction may proceed through (pyrrol-2-yl)ureas or 1-amido-2-aminopyrrole intermediates. []

Q7: How does the α-amino substituent influence the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine?

A8: The α-amino group plays a crucial role in the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine, influencing both reactivity and regioselectivity. Theoretical studies reveal that the amino group lowers the activation and reaction energies compared to unsubstituted pyrrole. [] It also dictates the regiochemistry of the reaction, leading to the formation of specific purine analogues. []

Q8: What intermediates were identified in the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine?

A9: NMR spectroscopy revealed five intermediates in the reaction of 1-tert-butyl-2-aminopyrrole with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. These include a zwitterion, a tricyclic adduct, its conjugate acid, a neutral imine, and a trifluoroacetoamidinium ion. This study provides direct experimental evidence for the stepwise mechanism of this inverse electron demand Diels-Alder cascade reaction. []

Q9: How can 2-aminopyrrole and its derivatives be characterized?

A9: Several spectroscopic techniques are employed for the structural elucidation of 2-aminopyrrole and its derivatives:

- NMR spectroscopy: 1H, 13C, 15N, and 19F NMR provide detailed information about the structure, including tautomeric forms and reaction intermediates. [, , ]

- X-ray crystallography: This technique helps determine the connectivity and conformation of 2-aminopyrrole derivatives, such as 2-amino-5-bromo-3,4-dicyanopyrrole and its N-methyl derivative. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。